1-Methyloctyl acetate

描述

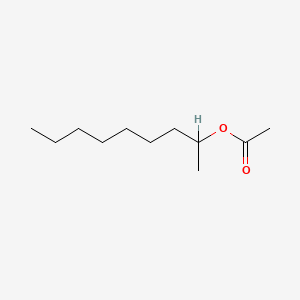

Structure

2D Structure

3D Structure

属性

IUPAC Name |

nonan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-5-6-7-8-9-10(2)13-11(3)12/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUGVJOUDSLEBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933626 | |

| Record name | Nonan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14936-66-4 | |

| Record name | 2-Nonyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14936-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyloctyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014936664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyloctyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Stereoisomerism in Branched Chain Esters Relevant to 1 Methyloctyl Acetate

The naming of branched-chain esters like 1-methyloctyl acetate (B1210297) follows specific rules to avoid ambiguity. The IUPAC (International Union of Pure and Applied Chemistry) nomenclature provides a systematic way to name these compounds based on their chemical structure. qmul.ac.uk For 1-methyloctyl acetate, the parent alkane is nonane (B91170), and the acetate group is located on the second carbon atom, hence the name nonan-2-yl acetate. nih.gov The common name, this compound, views the alkyl group as a methyl-substituted octyl chain.

Stereoisomerism is a key consideration for branched-chain esters. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. msu.edu In the case of this compound, the second carbon atom is a chiral center, meaning it is attached to four different groups. This gives rise to the possibility of two enantiomers, (R)- and (S)-1-methyloctyl acetate, which are non-superimposable mirror images of each other. The specific stereoisomer can have a significant impact on its biological activity.

Advanced Analytical Techniques for 1 Methyloctyl Acetate Characterization

Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopic techniques are indispensable for probing the molecular architecture of 1-methyloctyl acetate (B1210297). By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, revealing details about its atomic connectivity and three-dimensional shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural assignment of 1-methyloctyl acetate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR, the methine proton (-OCH -) attached to the oxygen-bearing carbon appears as a distinct multiplet, often a quintet or sextet, due to coupling with adjacent protons. Its chemical shift is typically found in the downfield region. The three protons of the acetyl methyl group (-COCH₃ ) manifest as a sharp singlet, while the protons of the long alkyl chain produce a series of overlapping multiplets in the upfield region. The terminal methyl group of the nonyl chain appears as a triplet.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. libretexts.org The carbonyl carbon of the acetate group resonates significantly downfield, a characteristic feature of ester carbons. The carbon atom bonded to the oxygen (C2 of the nonane (B91170) chain) also appears at a downfield position, though less shifted than the carbonyl carbon. The remaining carbons of the alkyl chain produce signals in the aliphatic region of the spectrum. The flexible nature of the octyl substituent allows for multiple gauche conformations, which can be inferred from NMR coupling constants.

Table 1: Representative NMR Data for this compound and Similar Esters Note: Exact chemical shifts (δ) in ppm can vary based on the solvent and spectrometer frequency.

| Nucleus | Assignment | Typical Chemical Shift (δ) ppm | Multiplicity | Key Feature |

|---|---|---|---|---|

| ¹H | -OCH (CH₂)CH₃ | ~4.8 | Quintet / Sextet | Methine proton deshielded by ester oxygen. |

| ¹H | -COOCH₃ | ~2.0 | Singlet | Acetyl group protons, no adjacent protons. |

| ¹H | -CH₂- (chain) | ~1.2-1.6 | Multiplet | Overlapping signals of the alkyl chain. |

| ¹H | -(CH₂)₅CH₃ | ~0.9 | Triplet | Terminal methyl group of the nonyl chain. |

| ¹³C | -C =O | ~170 | - | Carbonyl carbon, characteristic of esters. |

| ¹³C | -OC H- | ~70-75 | - | Carbon attached to the ester oxygen. |

| ¹³C | -COOC H₃ | ~21 | - | Acetyl methyl carbon. |

| ¹³C | Alkyl Chain Carbons | ~14-35 | - | Carbons of the nonyl group. |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of this compound. When subjected to ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺) and undergoes characteristic fragmentation.

The molecular ion peak for this compound (C₁₁H₂₂O₂) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 186.16 g/mol . nih.gov The fragmentation pattern is a key identifier for esters. libretexts.org Common fragmentation pathways include:

Loss of the alkoxy group: Cleavage of the C-O bond can lead to the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43, which is often the base peak in the spectrum.

Loss of the acyloxy group: Cleavage can also result in the loss of the acetate moiety, giving a fragment corresponding to the nonyl carbocation [C₉H₁₉]⁺.

McLafferty Rearrangement: A characteristic rearrangement for esters involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

These fragmentation patterns provide a unique fingerprint that confirms the identity of the compound as an acetate ester and helps distinguish it from its isomers. ajgreenchem.com

Chromatographic Separation and Quantitative Analysis Strategies

Chromatographic methods are essential for separating this compound from complex mixtures and for determining its concentration and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing volatile compounds like this compound. researchgate.netjmchemsci.combiomedgrid.com In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within a long capillary column. The time it takes for the compound to travel through the column is known as its retention time, a characteristic identifier under specific chromatographic conditions. diabloanalytical.com Kovats retention indices are also used for standardized identification. nih.gov

As this compound elutes from the GC column, it enters the mass spectrometer, which serves as a highly specific detector. The MS provides a mass spectrum for the eluting component, allowing for positive identification by comparing the spectrum to established libraries like those from NIST. nih.govnih.gov This combination of separation by GC and identification by MS makes GC-MS an exceptionally powerful tool for:

Volatile Profiling: Identifying and quantifying this compound in complex matrices such as essential oils or food and fragrance samples. cabidigitallibrary.org

Purity Assessment: Detecting and identifying any impurities present in a sample of this compound, which appear as separate peaks in the chromatogram. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Mixture Resolution

While GC is often preferred for volatile esters, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are also applicable, particularly for analyzing non-volatile mixtures or for preparative-scale separations. tandfonline.comresearchgate.netbccampus.ca

In these techniques, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. For alkyl acetates, reversed-phase (RP) chromatography is common, typically using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water mixture. lcms.czlcms.czsielc.com

HPLC uses columns with particle sizes of 3-5 µm and operates at high pressures to achieve good separation efficiency. bccampus.ca

UPLC is an advancement of HPLC that utilizes columns with even smaller particle sizes (<2 µm) and operates at significantly higher pressures. waters.com This results in dramatically increased resolution, faster analysis times, and enhanced sensitivity. nih.govorganomation.com

Detection in HPLC/UPLC for this compound can be challenging due to its lack of a strong UV chromophore. lcms.cz Therefore, detection is often performed at low UV wavelengths (e.g., 210 nm) or by using a detector that does not rely on light absorption, such as a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD). lcms.czlcms.czresearchgate.net These methods are valuable for purity analysis and for quantifying the ester in mixtures containing non-volatile components. sielc.com

Chiral Analysis for Enantiomeric Purity and Stereoselective Synthesis Verification

The determination of enantiomeric purity is a critical aspect of characterizing this compound, particularly when it is produced through stereoselective synthesis or used in applications where chirality is a key factor. nih.gov Advanced analytical techniques, primarily chiral chromatography, are employed to separate and quantify the enantiomers of this compound, thereby verifying the success of stereoselective synthetic routes and establishing the enantiomeric excess (ee) of the product.

Chiral gas chromatography (GC) is a powerful and widely used method for the enantiomeric separation of volatile compounds like this compound. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, consequently, their separation. The choice of the CSP is crucial for achieving successful enantiomeric resolution. Cyclodextrin-based CSPs, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, have demonstrated success in separating similar chiral esters. wallonie.be

The verification of stereoselective synthesis involves analyzing the product mixture to determine the ratio of the desired enantiomer to the undesired one. For instance, in the synthesis of a specific enantiomer, say (R)-1-methyloctyl acetate, chiral GC analysis of the final product would reveal two peaks corresponding to the (R) and (S) enantiomers. The integration of these peak areas allows for the calculation of the enantiomeric excess, which is a measure of the purity of the enantiomer.

| Compound | Chiral Stationary Phase | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Separation Factor (α) |

|---|---|---|---|---|

| 2-Pentyl acetate | CP Chirasil-DEX CB | - | - | 3.00 |

| 2-Hexyl acetate | CP Chirasil-DEX CB | - | - | 1.95 |

| Nonan-2-yl butanoate | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | 21.59 | 21.73 | - |

Data for 2-pentyl acetate and 2-hexyl acetate from a study on chiral alcohol derivatization. nih.gov Data for nonan-2-yl butanoate from a study on insect pheromones. wallonie.be

High-performance liquid chromatography (HPLC) with a chiral stationary phase can also be employed for the enantiomeric separation of this compound. wiley-vch.deamericanpharmaceuticalreview.com This technique is particularly useful for less volatile compounds or when derivatization is required to improve separation or detection. globalresearchonline.net The principles are similar to chiral GC, relying on the differential interaction between the enantiomers and the chiral stationary phase to achieve separation. globalresearchonline.net

In addition to chromatographic methods, other techniques can provide information about the enantiomeric composition. While not providing direct separation, chiroptical methods like circular dichroism (CD) can be used to determine the enantiomeric excess of a sample by comparing its CD spectrum to that of the pure enantiomers. nih.govacs.org

The verification of a stereoselective synthesis is not only about determining the final enantiomeric excess but also about understanding the stereochemical course of the reaction. uzh.chethernet.edu.et By analyzing the enantiomeric composition of the product, researchers can gain insights into the mechanism of the catalytic or enzymatic reaction and optimize conditions to enhance stereoselectivity. nih.govunits.it

| Compound | Analytical Method | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| (2R, 1'S)-2-(Hydroxyphenylmethyl)-cyclohexanone | HPLC (Chiralcel OD-H) | 93 | wiley-vch.de |

| anti-isomer of a diastereomeric mixture | HPLC (Chiralpak AS-H) | 97 | wiley-vch.de |

| (-)-enantiomer of a chiral amine | GC (Chiraldex GTA) | 99.60 | nih.gov |

This table presents examples of enantiomeric excess determined for different chiral compounds using chiral chromatography, illustrating the capability of these techniques.

Ultimately, the rigorous chiral analysis of this compound is indispensable for quality control in its production and for ensuring its efficacy and specificity in applications that rely on its specific stereochemistry.

Quantum Chemical Studies on Reaction Pathways and Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of this compound. These calculations allow for the exploration of its electronic structure and the energetics of its reaction pathways.

Density Functional Theory (DFT) has become a important tool for investigating the molecular properties and reactivity of esters like this compound. DFT methods are employed to model reaction energies and barriers, providing insights into reaction mechanisms. For instance, DFT calculations can be used to study the hydrolysis of this compound, a key reaction for esters. libretexts.org The accuracy of DFT methods can sometimes be limited, especially for complex reactions in condensed phases, where simplified models might lead to significant errors in calculated reaction rates. nih.gov

Recent advancements in DFT, such as the development of functionals like r²SCAN+MBD, have improved the accuracy of modeling non-covalent interactions, which are crucial in many chemical and biological systems. chemrxiv.org These improved methods offer a more balanced description of both short- and long-range electron correlation, which is vital for accurately predicting the behavior of molecules like this compound. chemrxiv.org

Table 1: Example of DFT-Calculated Properties for a Related Ester Note: Data for a similar ester is provided for illustrative purposes due to the limited availability of specific data for this compound.

| Property | Calculated Value | Method |

|---|---|---|

| Heat of Formation | -98.5 kcal/mol | DFT |

This table is based on data for a related acetate ester, as detailed in supporting information for semiempirical quantum-chemical methods. mpg.de

Ab initio quantum chemistry methods, which are based on first principles, provide a rigorous approach to solving the electronic Schrödinger equation. wikipedia.org These methods are used to predict a wide range of chemical properties with high accuracy, including molecular structures, energies, and electron densities. wikipedia.orgrsc.org While computationally demanding, ab initio calculations, such as Møller-Plesset perturbation theory (MP) and coupled-cluster (CC) methods, offer a higher level of theory compared to DFT for electronic structure analysis. wikipedia.orgimperial.ac.uk

For esters, ab initio methods can be used to study reaction mechanisms in detail. For example, the hydrolysis of an ester in acidic conditions involves several key steps, including protonation of the carbonyl group, nucleophilic attack, proton transfer, and removal of the leaving group. libretexts.org Ab initio calculations can provide a quantitative understanding of the energy changes and transition states involved in each of these steps.

Computational Modeling of Molecular Interactions and Dynamics

Computational modeling extends beyond static electronic structure calculations to explore the dynamic interactions of this compound with other molecules and its behavior over time.

Molecular docking is a computational technique used to predict how a molecule, such as this compound, might bind to a receptor, typically a protein. researchgate.net This method is particularly relevant in the context of understanding the biological activity of a compound. For example, docking studies have been used to investigate the interaction of various phytochemicals with protein targets. researchgate.netnih.gov

In a typical molecular docking workflow, the structures of the ligand (this compound) and the receptor are prepared, and a search algorithm is used to find the best binding poses. nih.gov The results are often scored based on the predicted binding energy, providing an estimate of the binding affinity. nih.gov For instance, studies on related compounds have utilized molecular docking to screen for potential antiviral activity by examining their binding to viral proteins. researchgate.net

Computational methods are also employed to study the thermodynamics and kinetics of reactions involving this compound. These studies provide valuable data on reaction rates, equilibrium constants, and activation energies. nist.gov For example, the Fischer esterification, a common method for synthesizing esters, is a thermodynamically controlled process. thermofisher.com

Kinetic studies on related acetates have been performed to understand their metabolism and contribution to energy expenditure in biological systems. nih.gov Theoretical kinetics studies, often employing high-level quantum chemical methods and statistical theories like RRKM/Master Equation theory, can be used to calculate temperature- and pressure-dependent rate constants for elementary reactions. researchgate.net Such studies are crucial for developing detailed kinetic models of complex chemical processes, such as combustion. researchgate.net

Catalytic Reaction Mechanisms and Surface Science Applications

The synthesis and transformation of this compound often involve catalysts. Understanding the mechanisms of these catalytic reactions is essential for process optimization. For example, the esterification of the corresponding alcohol to produce this compound can be catalyzed by acids. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. thermofisher.com

In the field of asymmetric catalysis, synthetic peptides have been developed to catalyze a variety of reactions with high selectivity. nih.gov While not specifically documented for this compound, these principles could be applied to its synthesis or modification. For instance, lipase (B570770) enzymes, which can be mimicked by synthetic catalysts, are known to catalyze the hydrolysis and synthesis of esters. liberty.edu The catalytic mechanism of these enzymes often involves a catalytic triad (B1167595) within the active site. liberty.edu

Research Trajectories and Emerging Paradigms

Classical Esterification Approaches and Catalytic Strategies

The most fundamental route to 1-methyloctyl acetate (B1210297) is through the esterification of its parent alcohol, 2-nonanol (B147358), with acetic acid. This transformation is typically not spontaneous and requires catalytic intervention to proceed at a practical rate.

Fischer Esterification Mechanism and Optimization

Fischer-Speier esterification, first detailed in 1895, is the quintessential method for producing esters by refluxing a carboxylic acid and an alcohol with an acid catalyst. wikipedia.org The synthesis of 1-methyloctyl acetate from 2-nonanol and acetic acid follows this pathway. While most carboxylic acids are suitable, the alcohol should generally be primary or secondary, as tertiary alcohols are susceptible to elimination reactions. wikipedia.org

The mechanism is a multi-step process involving nucleophilic acyl substitution, where each step is reversible: masterorganicchemistry.com

Protonation of the Carbonyl: The acid catalyst (commonly H₂SO₄ or p-toluenesulfonic acid) protonates the carbonyl oxygen of acetic acid. jove.commasterorganicchemistry.com This enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the secondary alcohol (2-nonanol) attacks the now highly electrophilic carbonyl carbon. jove.com This forms a tetrahedral intermediate, specifically an oxonium ion. wikipedia.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The newly formed water molecule is eliminated from the intermediate. wikipedia.orgmasterorganicchemistry.com

Deprotonation: The final step is the deprotonation of the resulting protonated ester, which regenerates the acid catalyst and yields the final product, this compound. byjus.com

Optimization Strategies: To maximize the yield of this compound, several strategies are employed to shift the reaction equilibrium to the product side. masterorganicchemistry.com

Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, often the alcohol), can drive the equilibrium forward. ucla.edujove.com Using a 3:1 molar ratio of alcohol to carboxylic acid can increase the yield to around 90%, compared to about 70% for a 1:1 mixture. jove.comumass.edu

Removal of Water: Continuously removing water as it is formed is a highly effective method to drive the reaction to completion. ucla.eduumass.edu This is commonly achieved using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like concentrated sulfuric acid or molecular sieves. jove.comsparkl.mescienceready.com.au

Catalyst Selection: While strong mineral acids are effective, they can cause side reactions. rug.nl For secondary alcohols like 2-nonanol, which can be sensitive to dehydration, milder catalysts or alternative methods may be preferred to prevent the formation of by-products like alkenes. google.com

Thermodynamic Considerations in Ester Product Formation

Fischer esterification is a thermodynamically controlled process, meaning the reaction equilibrium dictates the final product distribution. wikipedia.orgtaylorandfrancis.com The reaction is reversible, with the hydrolysis of the ester back to the carboxylic acid and alcohol being the reverse reaction. byjus.commdpi.com

The position of the equilibrium is governed by Le Chatelier's Principle, which states that if a change is applied to a system at equilibrium, the system will adjust to counteract that change. ucla.edujove.com In esterification, this principle is exploited in two primary ways:

Concentration Changes: Increasing the concentration of a reactant (e.g., 2-nonanol or acetic acid) pushes the equilibrium towards the products (this compound and water) to consume the excess reactant. jove.comucla.edu

Product Removal: Removing a product as it forms causes the equilibrium to shift to the right to produce more of that product. ucla.edu The continuous removal of water is a key optimization strategy based on this principle, effectively pulling the reaction towards completion. umass.edu

The esterification process is generally exothermic, meaning it releases heat (ΔH is negative). scienceready.com.au However, the reaction also leads to a decrease in entropy (ΔS is negative) because two reactant molecules combine to form one ester molecule and one water molecule, leading to a more ordered system. sparkl.me According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the spontaneity of the reaction is temperature-dependent. While higher temperatures increase the reaction rate, they can also unfavorably impact the equilibrium position due to the negative entropy change. sparkl.me

Enzymatic and Biocatalytic Synthesis Routes for Branched-Chain Esters

Enzymatic synthesis offers a green alternative to chemical methods, providing high specificity under mild conditions and reducing energy consumption and by-product formation. researchgate.net Lipases are particularly effective biocatalysts for esterification reactions. researchgate.net

Lipase-Mediated Esterification Kinetics

The synthesis of branched-chain esters like this compound can be efficiently catalyzed by lipases, such as those from Candida antarctica (often immobilized as Novozym 435) or Rhizomucor miehei. nih.govnih.gov These reactions are typically conducted in non-aqueous or solvent-free systems to shift the equilibrium towards synthesis rather than hydrolysis. researchgate.net

The kinetics of lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism . mdpi.comnih.govbiointerfaceresearch.com This two-step mechanism involves:

The binding of the first substrate (the acyl donor, e.g., acetic acid) to the enzyme, forming an acyl-enzyme intermediate and releasing the first product (water). nih.gov

The binding of the second substrate (the acyl acceptor, e.g., 2-nonanol) to the acyl-enzyme complex, which then results in the formation of the final ester product and the release of the free enzyme. nih.gov

Bioreactor Design and Process Parameters for Enhanced Yields

For industrial-scale production of esters, the enzymatic process is carried out in bioreactors. The choice of bioreactor and the optimization of process parameters are critical for achieving high yields and productivity. acs.org

Types of Bioreactors:

Batch Stirred-Tank Reactor (BSTR): Simple to operate, but may have limitations in continuous production. researchgate.netnih.gov

Packed-Bed Bioreactor (PBR): The immobilized enzyme is packed into a column, and the substrate solution flows through it. This design allows for continuous operation, high reaction rates, and easy separation of the product from the catalyst. tennessee.edutennessee.edumdpi.com

Fluidized-Bed Bioreactor: Offers good mixing and mass transfer, suitable for immobilized enzymes. acs.org

Membrane Bioreactor: Integrates the reaction and separation steps, often used to retain the enzyme while allowing products to pass through. acs.org

Key Process Parameters for Optimization:

Enzyme Immobilization: Immobilizing lipases on solid supports (e.g., acrylic resins, silica) enhances their stability, allows for reuse, and facilitates continuous processing. nih.govtennessee.eduoup.com

Water Removal: As in chemical esterification, removing the water by-product is essential to drive the reaction towards synthesis. This can be achieved through vacuum, sparging with dry air, or using molecular sieves within the reactor system. researchgate.nettennessee.edu

Temperature: Each enzyme has an optimal temperature for activity. For example, Novozym 435 often shows high activity at temperatures between 60-90°C for certain esterifications. researchgate.netoup.com

Substrate Molar Ratio: Optimizing the ratio of alcohol to acid is crucial to maximize conversion without causing substrate inhibition. nih.govbiointerfaceresearch.com

Flow Rate (in continuous reactors): In PBRs, the flow rate determines the residence time of the substrates in the reactor, directly impacting the final conversion. mdpi.com

A study on a similar system in a 2-liter bioreactor optimized parameters like enzyme amount, reaction time, temperature, substrate molar ratio, and agitation speed to achieve high conversion rates. nih.gov

Sustainable and Green Chemistry Synthetic Protocols

In line with the principles of green chemistry, modern synthetic protocols for esters aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Solid Acid Catalysts: To circumvent the problems associated with corrosive and difficult-to-separate liquid acid catalysts like sulfuric acid, heterogeneous solid acid catalysts are employed. rug.nl These include ion-exchange resins (e.g., Amberlyst), acid-activated clays, and zeolites. tandfonline.commdpi.com These catalysts are easily filtered off, reusable, and less corrosive. mdpi.comorganic-chemistry.org For instance, a macroporous polymeric acid catalyst has been shown to enable direct esterification at moderate temperatures (50-80°C) without the need for water removal. organic-chemistry.org

Solvent-Free and Alternative Solvents: Performing reactions without a solvent ("neat") or in environmentally benign solvents is a key green strategy. niscpr.res.in Glycerol triacetate has been successfully used as both a green solvent and an acyl donor in the synthesis of isoamyl acetate. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. tandfonline.comresearchgate.net This method has been applied to esterification reactions, sometimes achieving full conversion in a fraction of the time required by traditional methods. tandfonline.com

Electrosynthesis: An emerging sustainable method involves the electrosynthesis of acetate esters from renewable feedstocks like carbon monoxide and water, using copper catalysts. nus.edu.sgnus.edu.sg This process avoids the use of fossil-fuel-derived reagents and generates minimal waste. nus.edu.sg

Biocatalysis: As discussed in section 2.2, the use of enzymes like lipases is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. researchgate.netacs.org

Data Tables

Table 1: Comparison of Synthetic Strategies for Acetate Esters

| Method | Catalyst / Conditions | Key Advantages | Key Disadvantages | Source(s) |

| Fischer Esterification | H₂SO₄, p-TsOH | Low-cost, well-established | Reversible, requires water removal, harsh conditions, potential side reactions | wikipedia.orgrug.nl |

| Solid Acid Catalysis | Ion-exchange resins, zeolites | Reusable catalyst, easier separation, less corrosive | Lower activity than liquid acids, potential mass transfer limits | mdpi.comorganic-chemistry.org |

| Lipase (B570770) Biocatalysis | Immobilized Lipase (e.g., Novozym 435) | High specificity, mild conditions, biodegradable catalyst, green | Higher catalyst cost, potential substrate inhibition, slower rates | nih.govresearchgate.net |

| Microwave-Assisted | Microwave irradiation | Drastically reduced reaction times, improved yields | Requires specialized equipment, potential for localized overheating | tandfonline.comresearchgate.net |

| Electrosynthesis | Copper catalyst, electricity | Uses renewable feedstocks (CO, water), sustainable | Emerging technology, lower Faradaic efficiency currently | nus.edu.sgnus.edu.sg |

Heterogeneous Catalysis for Ester Production

The synthesis of esters like this compound often employs heterogeneous catalysis, a process where the catalyst is in a different phase from the reactants. This approach offers significant advantages, including easier separation of the catalyst from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions. For the production of acetate esters, solid acid catalysts are frequently utilized.

A common method for producing this compound is through the esterification of 2-nonanol with acetic acid or the transesterification with another acetate. Modified resin catalysts containing both Brønsted and Lewis acid sites have shown high selectivity and conversion rates for similar esterification reactions. These catalysts can be prepared by doping resins with metal chlorides such as SnCl₂, CuCl₂, ZnCl₂, AlCl₃, and ZrCl₄. The presence of both types of acid sites is believed to enhance the catalytic activity.

Natural biomaterials are also being explored as sustainable heterogeneous catalysts. For instance, ball-milled seashells, which are primarily composed of calcium carbonate in its aragonite form, have been successfully used as a nano-biocomposite catalyst for the synthesis of isoamyl acetate. whiterose.ac.uk This suggests the potential for using similar natural, inexpensive, and environmentally benign materials for the synthesis of this compound. The catalytic activity of such materials is attributed to their basic nature and high surface area after processing.

The table below summarizes different heterogeneous catalysts used in the synthesis of various acetate esters, which could be applicable to this compound production.

| Catalyst Type | Example | Application | Key Advantages |

| Modified Resin | Resin doped with metal chlorides (e.g., SnCl₂, CuCl₂) | Esterification of alcohols with acetic acid | High selectivity, mild reaction conditions, easy recovery. |

| Zeolites | Copper-exchanged mordenite (B1173385) (Cu-H-MOR) | Methanol carbonylation to methyl acetate | Potential to overcome limitations of homogeneous catalysts. rsc.org |

| Nano-biocomposite | Ball-milled seashells (CaCO₃) | Esterification of isoamyl alcohol with acetic acid | Inexpensive, naturally occurring, thermally stable. whiterose.ac.uk |

| Palladium on Carbon | Pd/C | α-alkylation of ketones with alcohols | Mild reaction conditions, high substrate tolerance. dtu.dk |

Solvent-Free Reaction Conditions and Environmental Benefits

The use of solvent-free reaction conditions, also known as neat reactions, is a key principle of green chemistry that offers significant environmental and economic benefits. By eliminating the need for a solvent, these processes reduce waste, decrease potential environmental contamination, and can lead to lower operational costs.

In the context of ester synthesis, solvent-free conditions are particularly advantageous. For example, the synthesis of isoamyl acetate has been optimized under solvent-free conditions using a ball-milled seashell catalyst, achieving a high yield of 91%. whiterose.ac.uk This approach not only avoids the use of potentially hazardous organic solvents but can also simplify the product purification process. The reaction is driven to completion by shifting the equilibrium, often by removing the water produced during esterification.

The environmental benefits of solvent-free synthesis are multifaceted:

Reduced Waste: Eliminating the solvent significantly decreases the volume of chemical waste generated.

Energy Savings: The energy required to heat and subsequently remove a solvent is eliminated.

Increased Safety: The risks associated with flammable, volatile, or toxic solvents are avoided.

Process Intensification: Solvent-free reactions can sometimes lead to higher reaction rates and yields due to increased reactant concentration.

Microwave-assisted esterification is another technique that aligns with the principles of green chemistry and can be performed under solvent-free conditions. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and increased energy efficiency compared to conventional heating methods.

The combination of heterogeneous catalysis and solvent-free conditions represents a powerful strategy for the environmentally benign synthesis of this compound and other valuable esters.

Derivatization and Complex Chemical Modifications involving this compound

Derivatization is a chemical technique used to transform a compound into a product of similar chemical structure, called a derivative. This is often done to enhance the analyte's properties for analysis, such as improving its volatility for gas chromatography (GC) or its detectability. This compound itself can be considered a derivative of 2-nonanol, where the hydroxyl group is acylated with an acetyl group.

Common derivatization reactions that could involve this compound or its precursor alcohol include:

Silylation: This process replaces an active hydrogen in a molecule with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com While this compound does not have an active hydrogen for direct silylation, its precursor, 2-nonanol, can be readily silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This would be a common step in the GC analysis of a mixture containing 2-nonanol.

Acylation: This involves the addition of an acyl group (R-C=O) to a molecule. greyhoundchrom.com As this compound is already an acetate ester, further acylation at the ester group is not typical. However, if the synthesis of this compound were being studied, acylation of the starting material, 2-nonanol, with acetic anhydride (B1165640) would be the primary reaction. greyhoundchrom.com

Alkylation/Arylation: This involves the replacement of an active hydrogen with an alkyl or aryl group. researchgate.net Similar to silylation, this is more relevant to the precursor alcohol than the ester itself.

Beyond simple derivatization for analytical purposes, this compound can undergo more complex chemical modifications:

Hydrolysis: As an ester, this compound can be hydrolyzed back to 2-nonanol and acetic acid. This reaction can be catalyzed by either an acid or a base.

Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol. For example, reacting this compound with ethanol (B145695) in the presence of a suitable catalyst would yield ethyl acetate and 2-nonanol.

Reduction: The ester group of this compound can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to 2-nonanol and ethanol. researchgate.net

These transformations are fundamental in organic synthesis and can be used to convert this compound into other valuable chemical compounds.

Advanced Applications and Industrial Chemical Research of 1 Methyloctyl Acetate: an Academic Perspective

Flavor and Fragrance Chemistry: Structure-Activity Relationships and Sensory Perception

1-Methyloctyl acetate (B1210297), also known by its IUPAC name nonan-2-yl acetate, is an organic chemical compound classified as an acetate ester. nih.gov As with many esters of its class, its primary industrial and academic interest lies in the field of flavor and fragrance chemistry. The molecular structure, specifically the length of the alkyl chain and the position of the ester group, dictates its interaction with olfactory receptors, resulting in a distinct sensory profile.

Research on Aroma Profiles and Olfactory Contributions

The aroma of 1-methyloctyl acetate is characterized by its pleasant, fruity, and subtly floral notes. myskinrecipes.com It is frequently described as imparting a fresh, green character to fragrance and flavor compositions. myskinrecipes.com This profile makes it a versatile ingredient in both cosmetic and food applications. myskinrecipes.com The sensory perception of acetate esters is closely linked to their molecular structure. Research into homologous series of n-acetate esters demonstrates that olfactory detection thresholds change with the length of the carbon chain. For instance, in one study, the odor detection threshold decreased from ethyl acetate to hexyl acetate but then increased for octyl acetate, indicating a non-linear structure-activity relationship where a specific chain length exhibits optimal interaction with olfactory receptors. escholarship.org This suggests that the nine-carbon backbone of this compound places it within a specific range of volatility and lipophilicity that determines its characteristic aroma and potency.

Table 1: Organoleptic and Physicochemical Properties of this compound

| Property | Description |

|---|---|

| Synonyms | 2-Nonyl acetate, Acetic Acid 1-Methyloctyl Ester tcichemicals.com |

| Molecular Formula | C₁₁H₂₂O₂ nih.gov |

| Molecular Weight | 186.29 g/mol nih.gov |

| Aroma Profile | Fruity, slightly floral, fresh, green myskinrecipes.com |

| Boiling Point | 215°C myskinrecipes.com |

Development of Natural and Nature-Identical Aroma Compounds

The development of aroma compounds for commercial use follows two primary pathways: extraction from natural sources and chemical synthesis. A compound is designated as "natural" if it is obtained directly from a natural source. This compound has been identified as a naturally occurring volatile compound in the plant Ruta graveolens, commonly known as common rue. nih.gov

When a compound found in nature is produced through chemical synthesis, the resulting substance is termed "nature-identical." These synthetic versions are chemically indistinguishable from their natural counterparts. The synthesis of nature-identical this compound typically involves the esterification of 2-nonanol (B147358) with acetic acid. chemicalbook.com This process allows for large-scale, consistent production, which is often not feasible through direct extraction from natural sources. The use of nature-identical compounds is widespread in the flavor and fragrance industry to ensure consistent quality and supply, and to preserve natural resources. fragranceconservatory.com

Application in Fermented Food and Beverage Aroma Research

Esters are among the most significant classes of volatile compounds that contribute to the characteristic aroma profiles of fermented foods and beverages. They are primarily formed during fermentation through the enzymatic esterification of alcohols and acyl-CoAs by yeast. While specific research detailing the presence and sensory impact of this compound in fermented products is limited, the closely related isomer, nonyl acetate (the straight-chain ester), has been identified as a natural component in beer. fragranceconservatory.com

The presence of esters like isoamyl acetate (fruity, banana notes) and ethyl hexanoate is crucial to the aroma of beverages such as sake, mead, and wine. thegoodscentscompany.commdpi.comnih.gov The formation and concentration of these esters are influenced by various factors, including the yeast strain, fermentation temperature, and nutrient availability. Given that its isomer is found in beer, it is plausible that this compound could be produced in trace amounts during certain fermentation processes, contributing to the complexity of the final product's aroma bouquet. However, its role and significance in this area remain a subject for further targeted research.

Role as a Synthetic Intermediate in Fine Chemical Production

Beyond its direct application in flavors and fragrances, this compound has potential utility as a synthetic intermediate in the production of other fine chemicals. Its ester functionality allows it to serve as a building block or a solvent in various chemical reactions. myskinrecipes.comchemimpex.com

Precursor for Pharmaceutical and Agrochemical Compounds

In the synthesis of complex organic molecules for pharmaceuticals and agrochemicals, intermediates are often required to introduce specific structural motifs. While this compound is described as a potential intermediate for the synthesis of other chemical compounds, its specific application as a precursor in the production of pharmaceutical or agrochemical agents is not extensively documented in publicly available scientific literature. myskinrecipes.com The utility of such a molecule would likely involve the hydrolysis of the ester to yield 2-nonanol, which could then be used in further synthetic steps, or reactions involving the acetate group. However, dedicated research outlining such pathways is not prominent.

Exploration of this compound as a Specialty Solvent in Chemical Processes

The exploration of novel solvent systems is a cornerstone of advancing industrial chemical processes, with a continuous drive towards enhanced efficiency, selectivity, and sustainability. Within this context, this compound, a secondary nonyl acetate, presents itself as a compound of interest. While direct and extensive research on this compound as a specialty solvent is not widely available in peer-reviewed literature, its chemical structure—an ester of a secondary C9 alcohol and acetic acid—allows for informed extrapolation from the known properties and applications of analogous alkyl acetates.

Research on Solvent Properties and Performance in Organic Reactions

The performance of a solvent in a chemical reaction is dictated by a range of physicochemical properties, including polarity, boiling point, and its ability to dissolve reactants and stabilize transition states. For this compound, we can infer its likely characteristics by examining similar, more extensively studied acetate esters.

Physicochemical Properties and their Implications:

Alkyl acetates are generally classified as polar aprotic solvents. The presence of the ester functional group imparts a moderate degree of polarity, while the alkyl chain influences its miscibility with other organic compounds. Longer alkyl chains, such as the nonyl group in this compound, tend to decrease water solubility and increase the solvent's lipophilicity. This characteristic can be advantageous in reactions where separation from an aqueous phase is desirable or in processes involving nonpolar substrates.

The boiling point of a solvent is a critical parameter for reaction temperature control and for its subsequent removal. Based on data for similar compounds, the boiling point of this compound is anticipated to be in a range that allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus. For instance, the boiling point of n-nonyl acetate is approximately 212 °C chemicalbook.com. The branched nature of the "1-methyloctyl" group may slightly lower the boiling point compared to its linear isomer.

Performance in Organic Reactions:

The utility of acetate esters as reaction media has been demonstrated in various organic transformations. They can serve as effective solvents for a range of reactions, including biocatalytic processes. For example, the enzymatic synthesis of flavor esters, such as n-propyl acetate, has been successfully carried out in heptane, highlighting the compatibility of ester synthesis with non-polar organic media tandfonline.com. Furthermore, biocatalytic reactions, such as the synthesis of panthenyl monoacyl esters, have been explored using short-chain aliphatic esters like isopropyl acetate as acyl donors in organic solvents acs.orgsemanticscholar.org. This suggests that this compound could potentially serve as a suitable medium for similar enzyme-catalyzed reactions, particularly those involving lipophilic substrates.

The table below presents a comparative overview of the physical properties of relevant alkyl acetates, which can be used to estimate the properties of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Solubility in Water |

| Ethyl Acetate | C4H8O2 | 88.11 | 77.1 | 0.902 | 8.3 g/100 mL |

| n-Butyl Acetate | C6H12O2 | 116.16 | 126 | 0.88 | 0.7 g/100 mL |

| n-Octyl Acetate | C10H20O2 | 172.26 | 211 | 0.867 | Insoluble |

| n-Nonyl Acetate | C11H22O2 | 186.29 | 212 | 0.864 | Practically insoluble |

Note: The data for ethyl acetate, n-butyl acetate, n-octyl acetate, and n-nonyl acetate are compiled from various chemical data sources. The properties of this compound are expected to be similar to those of n-nonyl acetate.

Research into the application of acetate esters as solvents in palladium-catalyzed carbonylation reactions has also been reported, demonstrating their utility in modern synthetic chemistry rsc.org. The choice of solvent can significantly influence reaction kinetics and product selectivity. The moderate polarity and coordinating ability of the ester group in this compound could prove beneficial in stabilizing catalytic species and intermediates in such transformations.

Process Optimization for Solvent Recovery and Reuse

The economic and environmental viability of any industrial process heavily relies on the efficient recovery and reuse of solvents. For a specialty solvent like this compound, developing optimized recovery protocols is crucial for its potential adoption. The relatively high boiling point and low water solubility of this compound would dictate the most suitable recovery strategies.

Distillation-Based Methods:

Fractional distillation is a conventional and widely used technique for separating solvents from reaction mixtures, particularly when there is a significant difference in the boiling points of the components. Given the anticipated high boiling point of this compound, it could be effectively separated from more volatile reactants or products. In cases where it is the higher boiling component, it would be recovered as the bottom product. The efficiency of the distillation process can be optimized by adjusting parameters such as the number of theoretical plates in the distillation column, the reflux ratio, and the operating pressure (vacuum distillation can be employed to lower the boiling point and prevent thermal degradation of sensitive compounds).

For the recovery of acetate esters from aqueous streams, azeotropic distillation can be a valuable technique. For instance, processes for the recovery of ethyl acetate from mixtures containing ethanol (B145695) and water utilize the formation of azeotropes to facilitate separation google.com. While this compound has very low water solubility, any dissolved water could potentially be removed through azeotropic distillation with an appropriate entrainer.

Membrane-Based Separation:

In recent years, membrane-based separation processes, such as pervaporation and membrane filtration, have emerged as energy-efficient alternatives to distillation. These techniques are particularly useful for breaking azeotropes or for separating components with close boiling points. For the recovery of a high-boiling, hydrophobic solvent like this compound from a reaction mixture, a membrane that selectively allows the passage of smaller, more volatile molecules could be employed.

Extraction and Other Methods:

Liquid-liquid extraction can be used to recover this compound from aqueous or other immiscible streams. Due to its lipophilic nature, it would preferentially partition into a nonpolar organic phase.

The table below outlines potential recovery methods for this compound and the key parameters for optimization.

| Recovery Method | Key Optimization Parameters | Applicability for this compound |

| Fractional Distillation | Reflux ratio, number of theoretical plates, operating pressure (vacuum) | High, especially for separating from more volatile components. |

| Azeotropic Distillation | Choice of entrainer, column design | Potentially useful for removing water from the recycled solvent. |

| Pervaporation | Membrane material and thickness, operating temperature and pressure | Could be effective for separating from volatile impurities or water. |

| Liquid-Liquid Extraction | Choice of extraction solvent, solvent-to-feed ratio, number of extraction stages | Suitable for recovery from immiscible liquid phases. |

The optimization of any solvent recovery process involves a trade-off between recovery efficiency, purity of the recovered solvent, and operational costs (energy consumption, capital investment). A thorough process simulation and economic analysis would be necessary to determine the most feasible and sustainable recovery strategy for this compound in a specific industrial application. The development of such processes is essential for realizing the potential of this compound as a viable specialty solvent in modern chemical manufacturing.

Environmental Fate and Ecotoxicological Research of 1 Methyloctyl Acetate Academic Focus

Biodegradation Pathways and Environmental Persistence Assessment

The environmental persistence of 1-methyloctyl acetate (B1210297), an aliphatic ester, is largely determined by its susceptibility to biodegradation. As a general principle for this class of compounds, the primary mechanism of degradation is enzymatic hydrolysis, which leads to the formation of simpler, readily metabolizable substances.

While specific studies on 1-methyloctyl acetate are not extensively documented in publicly available literature, the biodegradation pathway can be reliably inferred from research on similar aliphatic esters. The principal mechanism is the hydrolysis of the ester bond, a reaction catalyzed by extracellular enzymes, primarily esterases and lipases, secreted by a wide range of microorganisms, including bacteria and yeasts. nih.govnih.gov

This enzymatic hydrolysis cleaves this compound into its constituent alcohol and acid: nonan-2-ol and acetic acid. nih.gov

CH₃COOCH(CH₃)(CH₂)₆CH₃ + H₂O → CH₃(CH₂)₆CH(OH)CH₃ + CH₃COOH (this compound + Water → nonan-2-ol + Acetic acid)

Both resulting products are common intermediates in microbial metabolism. Nonan-2-ol, a secondary alcohol, can be further oxidized by microbial alcohol dehydrogenases to a ketone, which can then be integrated into cellular metabolic pathways. Acetic acid is a central metabolite in biochemistry, readily converted to acetyl-CoA and subsequently oxidized through the tricarboxylic acid (TCA) cycle to carbon dioxide and water. nih.gov The rate and extent of this degradation are dependent on the presence of competent microbial consortia and favorable environmental conditions. mdpi.com

The environmental half-life of a chemical is the time required for its concentration to decrease by half. orst.edu This parameter is highly dependent on environmental conditions such as temperature, pH, oxygen availability, and the nature of the microbial community. juniperpublishers.comfao.org

The rate of abiotic hydrolysis, a key degradation process for esters, is significantly influenced by pH. Studies on other acetates show that hydrolysis is slow in acidic conditions but accelerates significantly in neutral to alkaline environments. fao.orgresearchgate.net

Illustrative pH-Dependent Hydrolysis Half-Lives for an Ester Compound Note: This table is for illustrative purposes based on general ester behavior and does not represent specific data for this compound.

| Environmental Condition (pH) | Relative Hydrolysis Rate | Estimated Half-Life Category |

|---|---|---|

| 5 (Acidic) | Slow | Long (e.g., >1000 days) |

| 7 (Neutral) | Moderate | Moderate (e.g., 10-20 days) |

| 9 (Alkaline) | Rapid | Short (e.g., <2 days) |

Atmospheric Transport and Environmental Distribution Modeling

Once released into the environment, the distribution of this compound is governed by its physical-chemical properties. Its relatively low water solubility and moderate vapor pressure suggest it will partition between the atmosphere, soil, and water compartments.

The primary removal process for this compound in the atmosphere is expected to be its reaction with photochemically-produced hydroxyl (OH) radicals. mdpi.comnih.gov This gas-phase reaction initiates the oxidative degradation of the molecule. The rate of this reaction is a critical parameter in atmospheric chemistry models used to predict a compound's atmospheric lifetime and potential for long-range transport. nih.govsemanticscholar.orgrsc.org

The reaction with OH radicals typically proceeds via hydrogen abstraction from the alkyl chain of the molecule. nih.gov This initial step leads to the formation of a carbon-centered radical, which then participates in a cascade of further reactions with atmospheric oxygen (O₂), nitrogen oxides (NOx), and other species, ultimately leading to fragmentation and the formation of smaller, more oxidized compounds like aldehydes, ketones, and organic nitrates. nih.govnih.gov While a specific rate constant for the reaction between this compound and OH radicals is not available in the reviewed literature, it can be estimated using structure-activity relationship (SAR) models, allowing for its inclusion in atmospheric transport and fate models. researchgate.net

Predictive Ecotoxicology and Quantitative Structure-Activity Relationships (QSARs)

In the absence of extensive experimental ecotoxicological data for this compound, predictive models such as Quantitative Structure-Activity Relationships (QSARs) provide a valuable tool for estimating its potential toxicity to aquatic organisms. nih.gov QSAR models are mathematical equations that correlate the chemical structure and physicochemical properties of a compound with its biological activity or toxicity. researchgate.net

For the class of aliphatic esters, QSAR models have been successfully developed to predict aquatic toxicity towards various organisms, including algae, daphnia, and fish. nih.govingentaconnect.comresearchgate.net These models typically use a set of calculated molecular descriptors as predictor variables.

Key Molecular Descriptors Used in QSAR for Aliphatic Esters

| Descriptor Type | Example | Description |

|---|---|---|

| Topological | Molecular Connectivity Indices | Describes the size, shape, and degree of branching of the molecule. |

| Quantum Chemical | HOMO/LUMO energies | Relates to the molecule's reactivity and electronic properties. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the hydrophobicity and potential for bioaccumulation. |

| Geometrical | Molecular Surface Area/Volume | Describes the 3D structure and steric properties of the molecule. researchgate.net |

A typical QSAR model for toxicity takes the form of a multiple linear regression (MLR) equation:

Log(1/EC₅₀) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where EC₅₀ is the effective concentration causing a 50% response, and the β values are coefficients determined from the regression analysis of a training set of related chemicals. researchgate.net By calculating the relevant descriptors for this compound, its aquatic toxicity can be estimated, allowing for preliminary risk assessment and prioritization for further testing. nih.gov

Green Chemistry Principles in Industrial Production and Waste Management

The industrial synthesis and subsequent waste management of this compound can be significantly improved by applying the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. ijsrst.comresearchgate.net

Traditional ester synthesis often involves Fischer esterification, which uses a strong acid catalyst (like sulfuric acid), requires high temperatures, and can generate significant waste streams that require neutralization. Greener alternatives focus on catalysis, atom economy, and the use of safer reagents and conditions.

Application of Green Chemistry to this compound Production

| Green Chemistry Principle | Application in Ester Synthesis | Benefit |

|---|---|---|

| Catalysis | Use of biocatalysts (e.g., immobilized lipases) or reusable heterogeneous catalysts (e.g., acid-functionalized solids, natural materials like seashells). nih.govnih.govwhiterose.ac.uk | Milder reaction conditions (lower temperature), higher selectivity, reduced corrosive waste, and easier catalyst separation and reuse. researchgate.net |

| Waste Prevention | Employing solvent-free reaction conditions or using a green solvent like ethylene (B1197577) glycol diacetate. nih.govwhiterose.ac.uk | Eliminates waste associated with solvent purchase, purification, and disposal. aarf.asia |

| Atom Economy | Utilizing synthetic routes that maximize the incorporation of all starting materials into the final product, such as transesterification where the only by-product may be a simple, reusable alcohol. | Minimizes the generation of by-products and waste. |

| Design for Energy Efficiency | Using unconventional energy sources like microwave or ultrasound irradiation, or employing highly active catalysts that allow for lower reaction temperatures. researchgate.net | Reduces energy consumption and associated environmental footprint. |

Waste management in the production of this compound should prioritize waste minimization at the source by adopting these greener synthetic strategies. aarf.asia Any unavoidable waste, such as spent catalyst or aqueous streams, should be managed to recover and recycle materials where feasible.

常见问题

Q. How can computational docking studies predict the bioactivity of this compound against viral proteases?

- Methodological Answer : Use software like AutoDock Vina to model ligand-protein interactions (e.g., SARS-CoV-2 main protease). Set grid parameters to encompass the active site (e.g., 60 × 60 × 60 ų). Validate docking poses with molecular dynamics (MD) simulations (AMBER or GROMACS) over 100+ ns to assess stability. Compare binding energies (ΔG) with known inhibitors .

Q. What parameters should be prioritized in MD simulations of this compound in lipid bilayers?

- Methodological Answer : Employ all-atom force fields (e.g., CHARMM36) with explicit solvent models. Monitor membrane insertion depth, lateral diffusion coefficients, and hydrogen bonding with phospholipid headgroups. Run simulations in triplicate to ensure statistical significance. Analyze trajectories using tools like VMD or PyMOL .

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer : Perform in vitro assays (e.g., enzyme inhibition) to validate docking results. If contradictions arise, re-evaluate force field parameters, solvation models, or protonation states of active-site residues. Use free-energy perturbation (FEP) or thermodynamic integration (TI) for refined binding affinity calculations .

Q. What statistical approaches optimize reaction conditions for this compound synthesis?

- Methodological Answer : Apply design of experiments (DoE) methodologies like response surface methodology (RSM) to assess variables (temperature, catalyst concentration). Use ANOVA to identify significant factors. For multi-objective optimization (yield vs. purity), employ desirability functions .

Q. How can pharmacokinetic profiling improve the therapeutic potential of this compound?

- Methodological Answer : Use in silico tools (e.g., SwissADME) to predict absorption, distribution, metabolism, and excretion (ADME). Validate with in vivo studies: administer radiolabeled compound and quantify plasma/tissue levels via scintillation counting. Assess metabolic stability using liver microsomes and LC-MS metabolomics .

Q. What strategies address solubility challenges in formulating this compound for biological assays?

- Methodological Answer : Screen co-solvents (DMSO, ethanol) or surfactants (Tween-80) to enhance aqueous solubility. Determine critical micelle concentration (CMC) if using micellar systems. For in vivo applications, consider lipid-based nanoemulsions and characterize particle size (dynamic light scattering) and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。